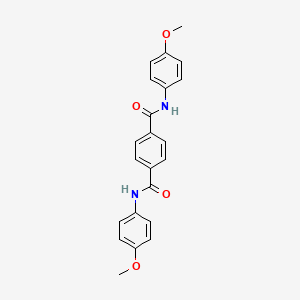

N,N'-Bis-(p-methoxyphenyl)terephthalamide

Description

Properties

IUPAC Name |

1-N,4-N-bis(4-methoxyphenyl)benzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-27-19-11-7-17(8-12-19)23-21(25)15-3-5-16(6-4-15)22(26)24-18-9-13-20(28-2)14-10-18/h3-14H,1-2H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHDKQSKXILKCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221629 | |

| Record name | N,N'-Bis-(p-methoxyphenyl)terephthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7144-15-2 | |

| Record name | N,N'-Bis-(p-methoxyphenyl)terephthalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007144152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Terephthalanisidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis-(p-methoxyphenyl)terephthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis-(p-methoxyphenyl)terephthalamide typically involves the reaction of terephthaloyl chloride with p-anisidine (p-methoxyaniline) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for N,N’-Bis-(p-methoxyphenyl)terephthalamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis-(p-methoxyphenyl)terephthalamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide groups can be reduced to amines under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N,N’-Bis-(p-methoxyphenyl)terephthalamide is used as a building block in the synthesis of various polymers and advanced materials. Its unique structural properties make it suitable for creating high-performance materials .

Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological molecules and its role in drug development. It may serve as a scaffold for designing new therapeutic agents .

Industry: In the industrial sector, N,N’-Bis-(p-methoxyphenyl)terephthalamide is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of N,N’-Bis-(p-methoxyphenyl)terephthalamide involves its interaction with specific molecular targets. The compound’s amide groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of target molecules .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Terephthalamide derivatives with varying substituents on the phenyl rings exhibit distinct physicochemical properties:

- Substituent Position : The para-methoxy groups in the target compound confer higher symmetry compared to meta-substituted analogs (e.g., 3-methoxy or 3-nitro derivatives). This symmetry enhances crystallinity and thermal stability .

- Electronic Effects : Methoxy groups are electron-donating, increasing electron density on the phenyl rings. In contrast, nitro groups (e.g., in N,N'-Bis(3-nitrophenyl)terephthalamide) withdraw electron density, altering reactivity and solubility .

Hydrogen Bonding and Crystallization Behavior

Evidence from terephthalamide derivatives highlights substituent-dependent hydrogen-bonding networks:

- Direct Hydrogen Bonding: Compounds with amide N–H groups (e.g., N,N′-bis(4-aminophenyl)-terephthalamide) form 3D networks via N–H⋯O bonds, as seen in poly(amide-imide) films .

- Water-Mediated Networks : Derivatives with electron-withdrawing groups (e.g., nitro) often require water molecules to bridge hydrogen bonds, leading to less stable 2D structures .

Thermal and Mechanical Properties in Polymers

- N,N′-Bis(4-aminophenyl)-terephthalamide (APTA): Used in poly(amide-imide) films with ultrahigh tensile strength (≥150 MPa) and low thermal conductivity .

- N,N′-Bis-(p-methoxyphenyl)terephthalamide : Methoxy groups improve solubility in organic solvents, facilitating processing, but may reduce mechanical strength compared to APTA due to fewer hydrogen bonds .

Biological Activity

N,N'-Bis-(p-methoxyphenyl)terephthalamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amide functional groups and aromatic rings, which contribute to its solubility and interaction with biological targets. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play crucial roles in cell cycle regulation. By binding to these enzymes, it can halt cell proliferation and induce apoptosis in cancer cells.

- Modulation of Receptors : It may also modulate neurotransmitter receptors and ion channels, influencing intracellular signaling pathways that lead to changes in cellular functions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 60.70 |

| PC-3 | 49.79 |

| RKO | 78.72 |

These results suggest that the compound effectively inhibits cell growth, particularly in prostate and cervical cancer models .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

- Cell Viability Assay : A study conducted on HeLa cells treated with varying concentrations of this compound revealed a dose-dependent decrease in cell viability. The most effective concentration was identified at 60 µM, leading to significant apoptosis as confirmed by flow cytometry analysis.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. Histological examinations indicated decreased mitotic activity in treated tumors, supporting the in vitro findings regarding its anticancer efficacy .

Q & A

Q. What are the standard synthetic protocols for N,N'-Bis-(p-methoxyphenyl)terephthalamide and its derivatives?

this compound derivatives are typically synthesized via condensation reactions between aromatic diamines and dicarboxylic acid derivatives. For example, aromatic diamines like N,N’-bis(p-aminophenyl)terephthalamide (PTP) can be synthesized using sodium hydride as a catalyst, with dimethyl terephthalate (DMT) and phenylene diamine (PDA) as precursors . Post-synthesis, characterization via FT-IR, ¹H-NMR, and elemental analysis is critical to confirm structural integrity. For polymer applications, thermal imidization of poly(amic acid) precursors is used to form poly(amide-imide)s (PAIs), achieving inherent viscosities of 1.85–2.07 dL/g .

Q. How can thermal and mechanical properties of terephthalamide-based polymers be systematically analyzed?

PAIs derived from terephthalamide monomers exhibit high thermal stability (5% weight loss at 518–541°C in nitrogen) and mechanical strength (tensile strengths of 267–326 MPa). Key methods include:

- Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Dynamic mechanical analysis (DMA) for glass transition temperatures (234–248°C).

- Tensile testing to measure Young’s modulus (4.67–5.83 GPa) .

Wide-angle X-ray diffraction (WAXD) confirms amorphous morphology, which correlates with ductility and processability .

Q. What experimental strategies optimize the crystallinity of terephthalamide-containing polymers?

Crystallinity is influenced by monomer symmetry and processing conditions. For example, introducing rigid aromatic dianhydrides (e.g., pyromellitic dianhydride) during polymerization enhances chain alignment. Solvent-casting followed by thermal annealing at 200–250°C under nitrogen can further improve crystallinity, as monitored by WAXD .

Advanced Research Questions

Q. How do terephthalamide ligands influence the design of stimuli-responsive metal-organic frameworks (MOFs)?

Terephthalamide derivatives like N,N'-bis(3-pyridyl)terephthalamide (3-bptpa) act as bridging ligands in Co(II)-MOFs. These MOFs exhibit pH-dependent structural changes due to protonation/deprotonation of carboxylate groups. Hydrothermal synthesis (e.g., 120°C for 72 hours) yields 2D grid-like frameworks with magnetic anisotropy, studied via SQUID magnetometry .

Q. What methodologies enable the conjugation of carbohydrates to terephthalamide scaffolds for glycomimetic studies?

Bivalent lactosides can be synthesized via glycosidation of acetylated trichloroacetimidate donors (e.g., β-lactose derivatives) with terephthalamide cores. Key steps include:

- Zemplén deacetylation to remove protecting groups.

- Activation with HOBt/DIPEA for amide bond formation.

- HPLC purification to isolate isomers (e.g., EE/EZ lactoside conformers) .

Conformational analysis via molecular dynamics (AMBER force field) reveals interlactose distances (10–20 Å), critical for lectin-binding studies .

Q. How can computational modeling resolve contradictions in terephthalamide-based polymer properties?

Discrepancies in thermal stability or mechanical performance between studies often arise from variations in monomer reactivity or processing. Density functional theory (DFT) and molecular dynamics simulations (e.g., using GB/SA continuum models) predict torsion angles (e.g., O=C–C=O dihedral angles of 168–175°) and correlate them with experimental WAXD data . Stochastic dynamics (300 K, 2 ns simulations) further validate low-energy conformers .

Q. What strategies address challenges in synthesizing diamides from terephthalamide precursors?

Electron-withdrawing effects in terephthalamide cores can reduce nucleophilicity of secondary amines. Using 1,4-di(aminomethyl)benzene (p-xylylenediamine) instead of phenylene diamine mitigates this issue. Activation via HATU/HOBt enables efficient coupling with carboxylic acids, yielding flexible diamides. Side reactions (e.g., glycosyl chloride formation) are minimized by avoiding acid chloride intermediates .

Q. How does terephthalamide functionalization impact β-crystal nucleation in polypropylene?

Terephthalamides like N,N'-bis(cyclohexyl)terephthalamide act as β-nucleating agents, increasing β-crystal content (>90%) in polypropylene. Key techniques include:

- Differential scanning calorimetry (DSC) to monitor crystallization peaks.

- Polarized optical microscopy (POM) to quantify spherulite morphology.

- Impact testing to validate 6–7x improvement in toughness .

Methodological Considerations

Q. How to resolve discrepancies in thermal stability data for terephthalamide polymers?

Contradictions often arise from differing dianhydride monomers or imidization conditions. For example, PAIs derived from biphenyl dianhydrides show higher Tg (248°C) than those from oxydiphthalic dianhydride (234°C) . Standardizing thermal ramping rates (e.g., 10°C/min in TGA) and nitrogen flow rates minimizes variability.

Q. What analytical workflows validate glycomimetic ligand-receptor interactions?

For terephthalamide-lactoside conjugates:

- Surface plasmon resonance (SPR) measures binding kinetics to lectins (e.g., galectins).

- Hemagglutination assays quantify inhibitory potency (IC₅₀ values).

- NOESY NMR identifies key carbohydrate-protein contacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.